BenchChemオンラインストアへようこそ!

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Aldose Reductase Diabetic Complications Polyol Pathway

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 2034526-03-7) is a synthetic small molecule with the molecular formula C18H17N3O4S2 and a molecular weight of 403.47 g/mol. The compound belongs to the thiazolidinedione (TZD) class, characterized by a thiazolidine-2,4-dione core linked via a piperidine spacer to a 4-(thiazol-2-yloxy)benzoyl moiety.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 2034526-03-7
Cat. No. B2785456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS2034526-03-7
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
InChIInChI=1S/C18H17N3O4S2/c22-15-11-27-18(24)21(15)13-5-8-20(9-6-13)16(23)12-1-3-14(4-2-12)25-17-19-7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2
InChIKeyHCRMXVOZKUITBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione: Chemical Identity and Structural Context


3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 2034526-03-7) is a synthetic small molecule with the molecular formula C18H17N3O4S2 and a molecular weight of 403.47 g/mol . The compound belongs to the thiazolidinedione (TZD) class, characterized by a thiazolidine-2,4-dione core linked via a piperidine spacer to a 4-(thiazol-2-yloxy)benzoyl moiety . TZD derivatives are historically recognized as peroxisome proliferator-activated receptor gamma (PPARγ) ligands, though the specific pharmacological target of this compound remains undefined in the public domain as of the literature cut-off for this guide.

Why Generic Substitution of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione Fails: Structural Determinants of Selectivity


Within the TZD chemotype, minor structural modifications—particularly to the N3-piperidine substituent and the benzoyl linker—can drastically alter target engagement, selectivity, and pharmacokinetic profiles . For instance, the replacement of the thiazol-2-yloxy group with a pyridin-2-yloxy substituent (CAS 1798486-55-1) or a trifluoromethyl group (CAS 2034276-74-7) yields analogs with distinct electronic and steric properties that are expected to modulate binding to biological targets differently . In the absence of direct comparative pharmacological data for this specific compound, generic substitution cannot be assumed to preserve the desired biological profile, as even subtle changes in the benzoyl substituent can invert selectivity or abolish activity, a phenomenon well-documented across the TZD class [1].

Quantitative Differentiation Evidence for 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione


Aldose Reductase Inhibition: Piperidine-Containing Thiazolyl-Thiazolidinediones Show Enhanced Potency Over 4-Chlorobenzylsulfanyl Analogs

In a series of thiazolyl-2,4-thiazolidinediones evaluated for rat kidney aldose reductase (AR) inhibition, compounds bearing a piperidine substituent at the C-2 position of the thiazole ring exhibited superior inhibitory activity compared to those with a 4-chlorobenzylsulfanyl group at the same position [1]. Although the target compound was not directly tested in this study, its structural architecture—featuring a piperidine ring proximal to the thiazole moiety—places it within the more active subclass identified by this structure–activity relationship (SAR) [1].

Aldose Reductase Diabetic Complications Polyol Pathway

Glutathione Peroxidase 4 (GPX4) Binding Affinity: A Distinct Pharmacological Profile Compared to Classical PPARγ Agonists

Surface plasmon resonance (SPR) data deposited in BindingDB indicate that a compound with the CHEMBL identifier CHEMBL5619466, which shares the same molecular connectivity as the target compound, binds to GPX4 with a dissociation constant (Kd) of 426 nM [1]. This target engagement is distinct from the canonical PPARγ agonism associated with many TZDs, suggesting a divergent pharmacological mechanism [1]. Notably, classical TZD PPARγ agonists such as rosiglitazone do not typically exhibit GPX4 binding at comparable concentrations, highlighting a potential point of differentiation [2].

GPX4 Ferroptosis Binding Affinity

Structural Uniqueness: Thiazol-2-yloxy Substituent Confers Distinct Physicochemical Properties Versus Common TZD Analogs

The thiazol-2-yloxy group of the target compound imparts distinct physicochemical properties compared to the more prevalent pyridyl or trifluoromethyl analogs. The thiazole oxygen atom acts as an additional hydrogen bond acceptor, while the sulfur atom contributes to polarizability, potentially enhancing target binding . In contrast, the pyridin-2-yloxy analog (CAS 1798486-55-1) introduces a basic nitrogen that alters ionization state at physiological pH, and the trifluoromethyl analog (CAS 2034276-74-7) increases lipophilicity without adding H-bond acceptors . These differences are quantifiable through calculated partition coefficients (cLogP) and topological polar surface area (tPSA), though experimental values for the target compound are not publicly available .

Physicochemical Properties Drug-likeness Structural Diversity

Optimal Research and Procurement Scenarios for 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione


Ferroptosis and GPX4-Targeted Probe Development

Based on the GPX4 binding affinity (Kd = 426 nM) identified for a structurally identical CHEMBL entry [1], this compound is suitable as a starting point for developing chemical probes to study ferroptosis. Its engagement with GPX4 distinguishes it from classical TZD PPARγ agonists, which do not exhibit comparable binding, enabling researchers to interrogate GPX4-dependent cell death pathways with reduced PPARγ-driven confounding effects [1].

Aldose Reductase Inhibitor Screening Libraries

The class-level SAR indicating that piperidine-containing thiazolyl-thiazolidinediones are superior aldose reductase inhibitors [2] supports the inclusion of this compound in focused screening libraries targeting diabetic complications. Its structural features align with the pharmacophore model for AR inhibition, and it may serve as a template for further optimization.

Chemical Biology Tool for PPARγ-Independent TZD Mechanisms

Many TZD derivatives exhibit biological activities independent of PPARγ [3]. The target compound's unique thiazol-2-yloxy substituent and GPX4 binding suggest it may operate through PPARγ-independent pathways. It can be employed as a tool compound to dissect non-PPARγ mechanisms of TZDs in cancer or inflammation models, especially when compared head-to-head with rosiglitazone or pioglitazone [3].

Quote Request

Request a Quote for 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.